molecular formula C27H24N2O9 B569477 [(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate CAS No. 1304788-27-9

[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate

Cat. No. B569477
CAS RN: 1304788-27-9
M. Wt: 520.494
InChI Key: QDANFVSBFOLOPE-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re asking about is also known as Sacituzumab Govitecan . It’s a Trop-2-directed antibody conjugated to a topoisomerase I inhibitor (SN-38) that is being developed by Immunomedics for the treatment of solid tumours, including breast cancer . It received its first approval on 22 April 2020 in the USA for the treatment of adult patients with metastatic triple-negative breast cancer (mTNBC) who have received at least two prior therapies for metastatic disease .


Synthesis Analysis

Sacituzumab Govitecan was developed by site-specific conjugation of the irinotecan active metabolite, SN-38 (govitecan), to a humanized monoclonal antibody (hRS7) against trophoblastic cell-surface antigen-2 (Trop-2); SN-38 is covalently linked to hRS7 via a hydrolysable CL2A linker .


Molecular Structure Analysis

The molecular formula of Sacituzumab Govitecan is C76H104N12O24S . It’s a large and complex molecule, as indicated by the presence of multiple rings and functional groups in its structure .

Mechanism of Action

Sacituzumab Govitecan works by binding to the Trop-2 antigen on the surface of cancer cells. This allows the SN-38 molecule to enter the cell and inhibit the function of topoisomerase I, an enzyme that cancer cells need to multiply .

Safety and Hazards

Severe neutropenia and diarrhea have been reported with the use of Sacituzumab Govitecan . It’s recommended to monitor CBCs periodically during treatment and provide appropriate therapy (e.g., antidiarrheal agents, fluid replacement, electrolytes) as needed .

Future Directions

Sacituzumab Govitecan is undergoing phase III development for breast cancer in the USA and EU, and phase II development for urothelial cancer. It is also being explored for brain metastases, glioblastoma, endometrial cancer, and prostate cancer .

properties

IUPAC Name

[(19S)-7,19-diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O9/c1-5-27(38-15(4)32)20-9-22-24-16(10-29(22)25(33)19(20)12-36-26(27)34)8-17-18(11-35-13(2)30)23(37-14(3)31)7-6-21(17)28-24/h6-9H,5,10-12H2,1-4H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDANFVSBFOLOPE-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5COC(=O)C)OC(=O)C)N=C4C3=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate

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